molecular formula C19H19ClN2O5 B2506640 ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate CAS No. 1904326-50-6

ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate

Cat. No.: B2506640
CAS No.: 1904326-50-6
M. Wt: 390.82
InChI Key: OKKREVOFMLKOOG-UHFFFAOYSA-N
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Description

Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the chloro group: Chlorination of the pyridine ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the oxolan-3-yloxy group: This step involves the reaction of the chlorinated pyridine with oxolan-3-ol in the presence of a base like potassium carbonate.

    Formation of the amide bond: The amide bond is formed by reacting the intermediate with benzoic acid derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[5-chloro-6-(tetrahydro-3-furanyloxy)pyridine-3-amido]benzoate
  • Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylate]

Uniqueness

Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-2-26-19(24)12-3-5-14(6-4-12)22-17(23)13-9-16(20)18(21-10-13)27-15-7-8-25-11-15/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKREVOFMLKOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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